molecular formula C20H19ClN4O3S B3414046 4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946287-48-5

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3414046
CAS No.: 946287-48-5
M. Wt: 430.9 g/mol
InChI Key: PHLCPGMONDGAEC-UHFFFAOYSA-N
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Description

4-Chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (hereafter referred to as Compound G620-0605) is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine group at the 6-position and a 4-chlorophenylsulfonamide moiety linked via a phenyl spacer. Its molecular formula is C₂₀H₁₉ClN₄O₃S (molecular weight: 430.91 g/mol) . Its structural uniqueness lies in the combination of a pyridazine heterocycle and a sulfonamide group, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-16-3-7-18(8-4-16)29(26,27)24-17-5-1-15(2-6-17)19-9-10-20(23-22-19)25-11-13-28-14-12-25/h1-10,24H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLCPGMONDGAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Coupling with the Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring containing a sulfonamide group through palladium-catalyzed cross-coupling reactions.

    Chlorination: The final step involves the chlorination of the benzene ring to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.

    Reduction: Reduction reactions can occur at the pyridazine ring.

    Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the morpholine moiety.

    Reduction: Reduced forms of the pyridazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exhibit significant anticancer properties. These compounds function by inhibiting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that such sulfonamides can interfere with the activity of carbonic anhydrase IX (CA IX), a marker often overexpressed in hypoxic tumors, thereby inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects, particularly against bacterial infections. The compound has been tested for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This makes it a candidate for further development as an antibiotic agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research indicates that it may modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanisms involve the inhibition of pro-inflammatory cytokines and enzymes, leading to reduced inflammation .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
AnticancerDemonstrated significant inhibition of CA IX activity leading to reduced tumor size in xenograft models.
AntimicrobialShowed effective bactericidal activity against Staphylococcus aureus with low MIC values.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in animal models of arthritis, indicating potential for therapeutic use.

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The pyridazine ring and morpholine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Several analogues of Compound G620-0605 share the core pyridazine-sulfonamide scaffold but differ in substituents on the benzene ring. Key examples include:

Compound ID Substituent(s) on Benzene Ring Molecular Formula Molecular Weight (g/mol) Notable Properties
G620-0605 (Target) 4-Chloro C₂₀H₁₉ClN₄O₃S 430.91 Available in 13 mg quantities
G620-0426 2,4-Difluoro C₂₀H₁₈F₂N₄O₃S 432.45 Lower availability (1 mg)
G620-0601 3-Fluoro C₂₀H₁₈FN₄O₃S 421.45 Packaged in 96-tube racks
G620-0599 4-Butoxy C₂₄H₂₈N₄O₄S 476.57 Higher lipophilicity (alkoxy group)

Key Observations :

  • Electron-Withdrawing vs.
  • Fluorine Substitution : Fluorine atoms in G620-0426 and G620-0601 may improve metabolic stability and bioavailability due to fluorine’s small size and high electronegativity .
  • Molecular Weight Trends : The 4-butoxy derivative (G620-0599 ) has the highest molecular weight (476.57 g/mol), which may impact permeability across biological membranes .
Heterocyclic Analogues with Modified Cores

Other sulfonamide derivatives incorporate different heterocycles, altering their pharmacological profiles:

Compound (Example) Core Structure Key Substituents Molecular Weight (g/mol) Notable Data
Triazine-Sulfonamide 1,3,5-Triazine Diethylamino, morpholinyl 435.52 Synthesis yield: 82.5%
Pyrazolo-Pyrimidine Sulfonamide Pyrazolo[3,4-d]pyrimidine 5-Fluoro, 3-fluorophenyl, cyclopropyl ~617 (Example 57) Melting point: 211–214°C

Key Comparisons :

  • Triazine vs. However, triazines may exhibit lower solubility in nonpolar solvents .
  • Pyrazolo-Pyrimidine vs. Pyridazine : The fused pyrazolo-pyrimidine system in offers a larger planar surface for π-π stacking interactions, which could enhance binding to aromatic protein pockets. This contrasts with the pyridazine’s smaller, less complex structure .
  • Thermal Stability : The pyrazolo-pyrimidine derivative has a higher melting point (211–214°C) compared to G620-0605 , suggesting greater crystalline stability .

Biological Activity

4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a sulfonamide group, a pyridazine moiety, and a morpholine ring. The molecular formula is C18H19ClN4O2SC_{18}H_{19}ClN_{4}O_{2}S, indicating a significant molecular weight that contributes to its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Carbonic Anhydrase : Similar compounds have shown inhibitory effects on carbonic anhydrase (CA) enzymes, which play a crucial role in regulating pH and fluid balance in tissues. Studies have reported that certain benzenesulfonamides exhibit selective inhibition of CA IX over CA II, suggesting potential applications in cancer therapy due to CA IX's overexpression in tumors .
  • Effects on Cardiovascular Function : Research indicates that sulfonamide derivatives can influence perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives were shown to decrease perfusion pressure significantly, which may be attributed to their interaction with calcium channels .
  • Cellular Uptake and Apoptosis Induction : The compound's ability to induce apoptosis in cancer cell lines has been documented. For instance, analogs similar to this compound have demonstrated marked increases in apoptotic cell percentages when tested against MDA-MB-231 breast cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Biological Activity IC50 (nM) Effect on Perfusion Pressure Apoptosis Induction
This compoundInhibits CA IX10.93 - 25.06Decreases perfusion pressureSignificant increase in apoptotic cells
2-hydrazinocarbonyl-benzenesulfonamideCardiovascular effectsNot specifiedDecreases coronary resistanceNot evaluated
4-(2-aminoethyl)-benzenesulfonamideCalcium channel interactionNot specifiedDecreases perfusion pressure significantlyNot evaluated

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cardiovascular Studies : A study evaluated the effects of various benzenesulfonamides on isolated rat hearts, revealing that specific derivatives significantly decreased perfusion pressure compared to controls . This suggests potential therapeutic applications in managing cardiovascular diseases.
  • Cancer Research : In vitro studies demonstrated that certain benzenesulfonamide derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents . The mechanism appears to involve the modulation of apoptotic pathways and cellular stress responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.